molecular formula C31H26N2O7S B10826080 1-Amino-4-[5-[(2-ethoxycarbonylphenyl)methyl]-2-methylanilino]-9,10-dioxoanthracene-2-sulfonic acid

1-Amino-4-[5-[(2-ethoxycarbonylphenyl)methyl]-2-methylanilino]-9,10-dioxoanthracene-2-sulfonic acid

Cat. No.: B10826080
M. Wt: 570.6 g/mol
InChI Key: ZVYXQMCQMAIJNE-UHFFFAOYSA-N
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Description

The compound FGLL, also known as the FG loop peptide, is a synthetic peptide derived from the neural cell adhesion molecule (NCAM). This peptide is composed of 15 amino acids and is known for its potential neuroprotective and cognitive-enhancing properties. FGLL has been studied extensively for its role in neural development, differentiation, and survival, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s disease and traumatic brain injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

FGLL is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled to the growing chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .

Industrial Production Methods

In an industrial setting, FGLL can be produced using large-scale SPPS equipment. The process involves automated peptide synthesizers that can handle multiple peptide sequences simultaneously. The use of high-throughput synthesis and purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity FGLL suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

FGLL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and enhancing its stability and bioactivity.

Common Reagents and Conditions

    Oxidation: FGLL can be oxidized using reagents such as hydrogen peroxide (H2O2) or iodine (I2) under mild conditions. This reaction introduces disulfide bonds, which can enhance the peptide’s stability.

    Reduction: Reductive reactions involving FGLL typically use reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to break disulfide bonds and reduce the peptide to its linear form.

    Substitution: Substitution reactions can be performed using various nucleophiles or electrophiles to introduce functional groups or modify existing ones. .

Major Products Formed

The major products formed from these reactions include oxidized FGLL with disulfide bonds, reduced FGLL in its linear form, and substituted FGLL with modified functional groups. These modifications can significantly impact the peptide’s bioactivity and therapeutic potential .

Mechanism of Action

FGLL exerts its effects through the activation of the NCAM-FGFR signaling pathway. By binding to the fibroblast growth factor receptor 1 (FGFR1), FGLL induces autophosphorylation of the receptor and subsequent activation of intracellular signaling cascades. These signaling pathways promote neurite outgrowth, neuronal survival, and synaptic plasticity, leading to enhanced cognitive function and neuroprotection .

Comparison with Similar Compounds

FGLL is unique compared to other similar compounds due to its specific mechanism of action and neuroprotective properties. Some similar compounds include:

    BDNF (Brain-Derived Neurotrophic Factor): BDNF is a neurotrophic factor that supports the survival and growth of neurons.

    NGF (Nerve Growth Factor): NGF is another neurotrophic factor involved in the growth and maintenance of neurons.

    CNTF (Ciliary Neurotrophic Factor): CNTF supports the survival of various neuronal cell types.

Properties

Molecular Formula

C31H26N2O7S

Molecular Weight

570.6 g/mol

IUPAC Name

1-amino-4-[5-[(2-ethoxycarbonylphenyl)methyl]-2-methylanilino]-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C31H26N2O7S/c1-3-40-31(36)20-9-5-4-8-19(20)14-18-13-12-17(2)23(15-18)33-24-16-25(41(37,38)39)28(32)27-26(24)29(34)21-10-6-7-11-22(21)30(27)35/h4-13,15-16,33H,3,14,32H2,1-2H3,(H,37,38,39)

InChI Key

ZVYXQMCQMAIJNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CC2=CC(=C(C=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)O

Origin of Product

United States

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